1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea
Description
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea is a synthetic organic compound characterized by the presence of a hexafluoropropyl group and a phenylethyl group attached to a urea moiety
Properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-7(8-5-3-2-4-6-8)19-10(21)20-9(11(13,14)15)12(16,17)18/h2-7,9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPXXXXTNPOBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea typically involves the reaction of hexafluoropropan-2-yl isocyanate with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenylethyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)thiourea: Similar structure but with a thiourea moiety.
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(1-phenylethyl)urea is unique due to the presence of both hexafluoropropyl and phenylethyl groups, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
